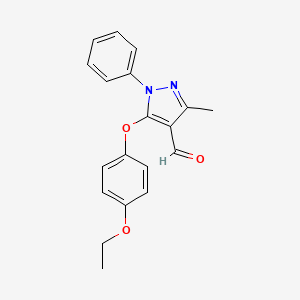

5-(4-ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(4-Ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 882221-21-8) is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

The molecular formula of this compound is C19H18N2O3, with a molecular weight of 322.36 g/mol. The compound features a pyrazole core substituted with an ethoxyphenoxy group and a phenyl group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific activities associated with this compound include:

1. Antitumor Activity

Pyrazole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : They often target specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR .

- Case Study : In vitro studies demonstrated that certain pyrazoles exhibit significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for use in combination therapies with established chemotherapeutics like doxorubicin .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

- Research Findings : Studies on related pyrazole derivatives indicated potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds showing efficacy comparable to standard anti-inflammatory drugs .

3. Antimicrobial Activity

Pyrazoles also display antimicrobial properties:

- In Vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi, indicating potential use as antimicrobial agents .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E), EGFR | |

| Anti-inflammatory | Inhibition of TNF-α, IL-6 | |

| Antimicrobial | Activity against bacteria/fungi |

Case Studies

Case Study 1: Antitumor Efficacy

A study investigated the effects of various synthesized pyrazole derivatives on breast cancer cell lines. The results indicated that certain compounds demonstrated enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .

Case Study 2: Anti-inflammatory Action

Research focused on the anti-inflammatory effects of a series of pyrazole derivatives showed that some compounds significantly reduced inflammation markers in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

常见问题

Q. Basic Synthesis: What are the standard protocols for synthesizing 5-(4-ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution. A chloro precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) reacts with 4-ethoxyphenol in the presence of a base catalyst (e.g., K₂CO₃) in a polar aprotic solvent like DMF or DMSO. Reaction conditions involve refluxing (80–100°C) for 3–6 hours. Post-reaction, the product is precipitated by ice-water quenching, filtered, and recrystallized using ethanol or ethyl acetate .

Key Steps:

- Precursor Preparation : Chloro-substituted pyrazole carbaldehydes are synthesized via Vilsmeier-Haack formylation of pyrazolone derivatives .

- Nucleophilic Substitution : Base-mediated displacement of the chloro group by ethoxyphenoxy groups under reflux .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization .

Q. Advanced Synthesis: How can reaction efficiency be improved for challenging substitutions in pyrazole derivatives?

Methodological Answer:

Ultrasound-assisted synthesis or microwave irradiation can enhance reaction rates and yields. For example, ultrasound promotes cavitation, improving mixing and reducing reaction times for nucleophilic substitutions. Solvent optimization (e.g., DMF for solubility) and catalyst screening (e.g., Cs₂CO₃ for stronger basicity) may also address steric hindrance from bulky substituents .

Data-Driven Optimization:

- Yield Improvement : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., excess phenol derivative) to drive equilibrium .

- Solvent Effects : High-polarity solvents (DMSO) improve nucleophilicity of ethoxyphenoxide ions .

Q. Structural Characterization: What crystallographic techniques resolve molecular geometry and packing interactions?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps :

Crystal Growth : Slow evaporation of ethanol/DMF mixtures yields diffraction-quality crystals .

Data Collection : Use CuKα or MoKα radiation. SHELX programs (SHELXL for refinement) analyze data to determine unit cell parameters, bond lengths/angles, and hydrogen bonding .

Packing Analysis : Identify non-classical interactions (C–H···π, O···Cl contacts) using software like Mercury or OLEX2 .

Example : For 5-(4-chlorophenoxy)-analogues, dihedral angles between aromatic rings and C–H···O interactions were resolved via SHELXL refinement .

Q. Biological Evaluation: How are pharmacological activities (e.g., antimicrobial) assessed for pyrazole derivatives?

Methodological Answer:

- Anticonvulsant Assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models. Dose-response curves determine ED₅₀ values .

- Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli) and agar diffusion methods .

- Anti-inflammatory Tests : Carrageenan-induced paw edema in rats, measuring COX-2 inhibition via ELISA .

Data Interpretation : Compare IC₅₀ values against reference drugs (e.g., diclofenac for inflammation) and perform statistical analysis (ANOVA) .

Q. Advanced Data Analysis: How are crystallographic data contradictions addressed during refinement?

Methodological Answer:

Discrepancies in thermal parameters or bond lengths may arise from disorder or twinning. Strategies :

- Twinning Refinement : Use SHELXL’s TWIN/BASF commands for twinned data .

- Disorder Modeling : Split occupancy for disordered atoms (e.g., solvent molecules) and apply restraints (DFIX, SIMU) .

- Validation Tools : Check R-factors, residual density maps, and ADDSYM in PLATON to detect missed symmetry .

Case Study : In 5-(4-chlorophenoxy)-analogues, C–H···π interactions were confirmed via Hirshfeld surface analysis despite initial refinement challenges .

Q. Methodological Optimization: How can reaction conditions be tailored to improve regioselectivity in pyrazole substitutions?

Methodological Answer:

Regioselectivity depends on electronic and steric factors. Approaches :

- Directing Groups : Electron-withdrawing groups (e.g., carbaldehyde) activate the C5 position for nucleophilic attack .

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) or microwave heating to enhance selectivity .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing frontier molecular orbitals .

Example : Substitution at the C5 position in 3-methyl-1-phenyl-pyrazoles is favored due to para-directing effects of the phenyl group .

Q. Advanced Purification: What chromatographic techniques resolve structurally similar pyrazole derivatives?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate isomers (e.g., ortho vs. para substitution) .

- TLC Optimization : Use ethyl acetate/hexane (3:7) with UV visualization at 254 nm .

- Recrystallization : Ethanol/water mixtures exploit solubility differences; slow cooling minimizes co-crystallization .

Q. Stability Studies: How is the hydrolytic stability of the ethoxyphenoxy group evaluated?

Methodological Answer:

属性

IUPAC Name |

5-(4-ethoxyphenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-23-16-9-11-17(12-10-16)24-19-18(13-22)14(2)20-21(19)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLPVXDSCAFOLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C(=NN2C3=CC=CC=C3)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。